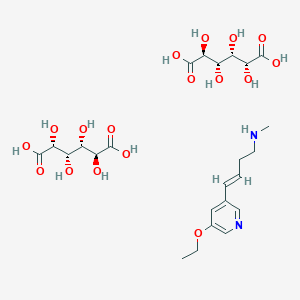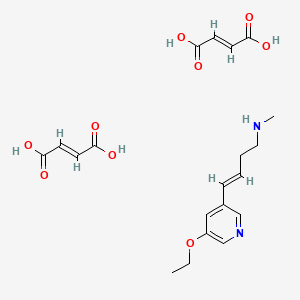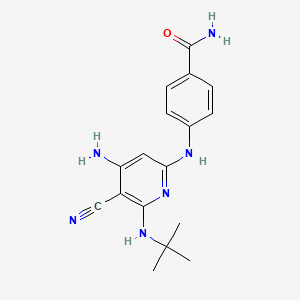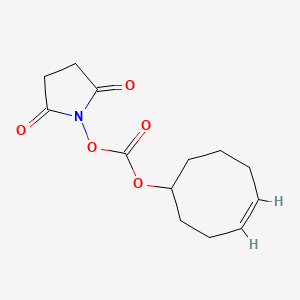
TG2-IN-3h
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TG2-IN-3h is a highly selective, potent, cell-permeable fluorescent irreversible tissue transglutaminase (tg2) inhibitor
Wissenschaftliche Forschungsanwendungen
Surface Properties and Tritium Adsorption
- Stability and Tritium Adsorption: A study by Jia, Zeng, Paudel, Senor, & Duan (2019) explored the surface properties of γ-LiAlO2, particularly its stability and tritium adsorption capabilities. This research is crucial for understanding tritium production and diffusion, relevant in nuclear materials.
TG2 and Cellular Processes
- TG2 in Cellular Processes: Research by Fesus & Piacentini (2002) delved into the role of Transglutaminase 2 (TG2) in various cellular processes, including its involvement in wound healing, autoimmunity, and diabetes, underscoring its therapeutic potential.
TG2's Role in Disease Pathogenesis
- Pathogenesis of Diseases: The role of TG2 in disease pathogenesis, such as coeliac disease, fibrosis, and neurodegenerative disorders, was highlighted by Fesus & Piacentini (2002), suggesting its importance as a therapeutic target.
Inhibitors of TG2
- Dihydroisoxazole Inhibitors: A study by Klöck, Herrera, Albertelli, & Khosla (2014) discussed the development of dihydroisoxazole inhibitors of TG2. These inhibitors are crucial for probing TG2 biology and could be instrumental in treating diseases where TG2 plays a key role.
TG2 in Cellular Localization and Functions
- Functions and Localization: Research by Kuo, Tatsukawa, & Kojima (2011) explored the diverse functions and localization of nuclear TG2, providing insights into its role in gene expression regulation and involvement in various diseases.
TG2 and Cell Survival
- TG2 and Cell Survival: A study by Filiano, Tucholski, Dolan, Colak, & Johnson (2010) found that TG2 can modulate cell survival and death pathways, particularly in the context of ischemic stroke, suggesting its potential as a therapeutic target in neurobiology.
Multifunctional Role of TG2
- Multifunctional Enzyme: Research by Nurminskaya & Belkin (2012) highlighted the multifunctional nature of TG2, emphasizing its role in various cellular processes like adhesion, migration, and survival.
TG2 in ER-Mitochondria Contact Sites
- ER-Mitochondria Contact Sites: The study by D’Eletto, Rossin, Occhigrossi, Farrace, Faccenda, Desai, Marchi, Refolo, Falasca, Antonioli, Ciccosanti, Fimia, Pinton, Campanella, & Piacentini (2018) provided insights into TG2's role in regulating ER-mitochondria contact sites, an essential aspect of cellular homeostasis.
TG2 in Multiple Subcellular Compartments
- TG2 in Subcellular Compartments: Park, Choi, & Ha (2010) Park, Choi, & Ha (2010) investigated TG2's presence in multiple subcellular compartments and its diverse biochemical activities.
Eigenschaften
CAS-Nummer |
1592640-75-9 |
|---|---|
Produktname |
TG2-IN-3h |
Molekularformel |
C21H26N4O4S |
Molekulargewicht |
430.523 |
IUPAC-Name |
N-[2-[4-[[5-(dimethylamino)-1-naphthyl]sulfonyl]piperazin-1-yl]-2-oxo-ethyl]prop-2-enamide |
InChI |
InChI=1S/C21H26N4O4S/c1-4-20(26)22-15-21(27)24-11-13-25(14-12-24)30(28,29)19-10-6-7-16-17(19)8-5-9-18(16)23(2)3/h4-10H,1,11-15H2,2-3H3,(H,22,26) |
InChI-Schlüssel |
PBRTXVPCMZIRCX-UHFFFAOYSA-N |
SMILES |
C=CC(NCC(N1CCN(S(=O)(C2=C3C=CC=C(N(C)C)C3=CC=C2)=O)CC1)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TG2-IN-3h; TG2 IN-3h; TG2IN-3h; N-{2-[4-(5-Dimethylamino-naphthalene-1-sulfonyl)-piperazin-1-yl]-2-oxo-ethyl}-acrylamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione](/img/structure/B611234.png)




![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)
![3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol](/img/structure/B611243.png)
![(4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone](/img/structure/B611244.png)




![3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B611256.png)